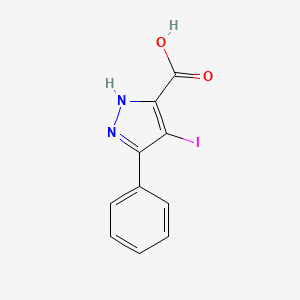

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid (C₇H₄IN₃O₂) is a halogenated pyrazole derivative characterized by an iodine atom at position 4, a phenyl group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its molecular structure has been confirmed via crystallographic methods using software such as SHELXL .

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUIHAOMUJBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by iodination and carboxylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole-5-carboxylic acid, which is then iodinated using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups:

Mechanistic Insights :

-

The iodine atom’s electronegativity and leaving-group ability facilitate substitution with nucleophiles like Grignard reagents or via Suzuki-Miyaura coupling .

-

Palladium-catalyzed reactions require inert atmospheres and polar aprotic solvents (e.g., DMF).

Decarboxylation Reactions

The carboxylic acid group at the 5-position undergoes decarboxylation under thermal or acidic conditions:

Applications :

Functional Group Interconversion

The carboxylic acid moiety participates in esterification and amidation:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, ROH | 4-Iodo-3-phenyl-1H-pyrazole-5-carboxylate esters | 90–95% | |

| Amide formation | EDCI, HOBt, amines | 4-Iodo-3-phenyl-1H-pyrazole-5-carboxamides | 75–82% |

Key Data :

-

Ester derivatives show improved lipophilicity for biological studies .

-

Amidation with primary amines proceeds efficiently under coupling agents .

Cyclization and Heterocycle Formation

The pyrazole core participates in cycloaddition and annulation reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I), azides | 1,2,3-Triazole-linked pyrazole hybrids | 65–70% | |

| Condensation | Hydrazines, ketones | Pyrazolo[1,5-a]pyrimidines | 60–75% |

Structural Impact :

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution at the meta and para positions:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid | 55% | |

| Sulfonation | SO₃, H₂SO₄ | 3-(4-Sulfophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid | 50% |

Challenges :

-

Steric hindrance from the pyrazole ring directs substitution to the phenyl group’s less hindered positions .

Biological Activity Correlations

Derivatives of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid show significant bioactivity:

| Derivative | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Carboxamide analog | Cancer cell lines (A549, DU 145) | 0.013–0.087 µM | |

| Triazole hybrid | MAO-B inhibition | 0.19–2 nM |

Mechanism :

-

The trifluoromethyl and iodine groups enhance membrane permeability and target binding.

Stability and Reactivity Trends

-

pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, affecting solubility.

-

Thermal Stability : Decomposes above 250°C, releasing iodine vapors.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid. Research indicates that it may act as an inhibitor of various cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation.

- Case Study: A study demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives were reported to be as low as 0.08 µM, indicating potent activity against tumor growth .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented, with compounds like 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid showing promise in reducing inflammation.

- Mechanism: The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. By mimicking natural substrates, it can bind to active sites of enzymes, leading to inhibition of their activity.

- Example: Studies have shown that certain pyrazole derivatives can effectively inhibit enzymes involved in inflammatory processes and cancer progression .

Pyrazoles in Cancer Research

Research has demonstrated that specific derivatives of pyrazoles have shown promising results in inhibiting tumor growth across various cell lines:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-Iodo Derivative | MCF-7 | 0.08 | |

| Pyrazole Analog | A549 | <0.10 | |

| Other Derivatives | K562 (Leukemia) | Varies |

Anti-inflammatory Studies

The anti-inflammatory efficacy of pyrazoles has been evaluated through various models:

Mechanism of Action

The mechanism of action of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the carboxylic acid group allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogenation, substituent positions, and additional functional groups. Below is a comparative analysis:

Physicochemical Properties

- Acidity: Electron-withdrawing groups (e.g., NO₂, Cl) increase the acidity of the carboxylic acid. For example, the trifluoromethyl (CF₃) group in 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid significantly lowers the pKa of the COOH group compared to iodine .

- Solubility : Hydroxyl or methoxy substituents (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid) improve aqueous solubility via hydrogen bonding, whereas iodine or bulky groups (isopropyl, diphenyl) reduce it .

- Thermal Stability : Crystallinity varies with substituents. For instance, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibits a melting point of 136°C, whereas iodine’s larger atomic size in the main compound may lower melting points due to weaker crystal packing .

Biological Activity

Overview

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its iodine substitution at the 4-position and a phenyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

The molecular structure of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid allows for various chemical interactions, making it a versatile scaffold in drug design. The presence of the carboxylic acid group enhances its solubility and reactivity, while the iodine atom can facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and carboxylic acid group enable strong binding interactions that can inhibit or modulate enzyme activity. For instance, studies have indicated that similar pyrazole derivatives can act as inhibitors of cyclooxygenases (COX), which are crucial in inflammatory pathways .

Anticancer Activity

Research has demonstrated that 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, derivatives of pyrazoles have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several pathogenic bacteria, indicating potential applications in treating infections .

Enzyme Inhibition

As an enzyme inhibitor, 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid may target specific pathways involved in disease processes. Its structural characteristics allow it to fit into enzyme active sites, blocking substrate access and thereby inhibiting enzymatic reactions critical for disease progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid, a comparison with related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Phenyl-1H-pyrazole-5-carboxylic acid | Lacks iodine | Lower reactivity; less potent as an inhibitor |

| 4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | Bromine instead of iodine | Similar activity but reduced binding affinity |

| 4-Iodo-1H-pyrazole-5-carboxylic acid | Lacks phenyl group | Different reactivity; less effective in biological applications |

This table illustrates how the presence of iodine and the phenyl group significantly enhance the compound's biological activity compared to its analogs.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Anticancer Study : A study published in Chemistry Reviews highlighted that certain pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, emphasizing their potential as anticancer agents .

- Antimicrobial Efficacy : Research indicated that pyrazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their utility as new antimicrobial agents .

- Enzyme Inhibition : Investigations into the inhibition of COX enzymes revealed that compounds structurally similar to 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid effectively reduced inflammation in animal models, supporting their therapeutic potential .

Q & A

What synthetic strategies are effective for introducing the iodo substituent at the 4-position of 3-phenyl-1H-pyrazole-5-carboxylic acid?

Level: Advanced

Methodological Answer:

The introduction of iodine at the 4-position of the pyrazole ring typically involves halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and aryl boronic acids in degassed DMF/H₂O mixtures under inert conditions (e.g., argon) has been employed to introduce aryl/iodo groups . Key considerations include:

- Catalyst selection: Pd-based catalysts are critical for coupling efficiency.

- Substrate pre-functionalization: Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is a common precursor for subsequent iodination.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.